molecular formula C27H42O3 B12666009 (25S)-5alpha-Spirostan-3-one CAS No. 5159-14-8

(25S)-5alpha-Spirostan-3-one

Cat. No.: B12666009
CAS No.: 5159-14-8
M. Wt: 414.6 g/mol
InChI Key: CIBAPVLFORANSS-ILYBOFRLSA-N
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Description

(25S)-5alpha-Spirostan-3-one is a steroidal sapogenin, a type of natural product derived from plants. It belongs to the class of spirostanol saponins, which are known for their diverse biological activities. This compound is characterized by its spirostan structure, which includes a spiroketal ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25S)-5alpha-Spirostan-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of (25S)-5alpha-Spirostan-3beta-ol to form the ketone group at the C-3 position. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. Plants from the Liliaceae family, such as Yucca and Agave, are common sources of steroidal saponins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

(25S)-5alpha-Spirostan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group back to an alcohol.

    Substitution: The spirostan structure allows for substitution reactions at various positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (25S)-5alpha-Spirostan-3,6-dione, while reduction can produce (25S)-5alpha-Spirostan-3beta-ol .

Scientific Research Applications

(25S)-5alpha-Spirostan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (25S)-5alpha-Spirostan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific receptors, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(25S)-5alpha-Spirostan-3-one is unique due to its specific stereochemistry and the presence of the ketone group at the C-3 position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .

Properties

CAS No.

5159-14-8

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1

InChI Key

CIBAPVLFORANSS-ILYBOFRLSA-N

Isomeric SMILES

C[C@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1

Origin of Product

United States

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